4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
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Overview
Description
“4-Methyl-2-(piperidin-2-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1361112-28-8 . It has a molecular weight of 199.68 . This compound is used in scientific research and finds applications in various fields, including drug discovery, organic synthesis, and material science.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
1. Inhibition Properties in Corrosion of Iron
4-Methyl-2-(piperidin-2-yl)pyrimidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand the global reactivity parameters and adsorption behaviors of these derivatives on iron surfaces (Kaya et al., 2016).
2. Anti-Angiogenic and DNA Cleavage Activities
Certain derivatives of 4-Methyl-2-(piperidin-2-yl)pyrimidine have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
3. Synthesis of Heterocyclic Systems with Biological Activities
4-Methyl-2-(piperidin-2-yl)pyrimidine derivatives are involved in the synthesis of heterocyclic systems, which display a wide range of biological activities like antimicrobial, antiviral, anticancer, and more (Bassyouni & Fathalla, 2013).
4. Development of Neuropathic Pain Treatment
Derivatives of this compound have been synthesized for potential treatment of neuropathic pain. Their affinity to sigma-1 receptors and in vivo antinociceptive effects in various models suggest their usefulness in developing new neuropathic pain medications (Lan et al., 2014).
5. Neuroprotective Activity and Receptor Selectivity
Some 4-Methyl-2-(piperidin-2-yl)pyrimidine derivatives exhibit high receptor selectivity and neuroprotective activity, indicating their potential in treating neurological conditions (Kamei et al., 2005).
6. Antimicrobial Activity
Derivatives containing 4-Methyl-2-(piperidin-2-yl)pyrimidine have been explored for their antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Merugu et al., 2010).
7. Antitubercular Agents
Novel derivatives of this compound have shown promise as potent antitubercular agents, opening new avenues for tuberculosis treatment (Liu et al., 2019).
Properties
IUPAC Name |
4-methyl-2-piperidin-2-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-5-7-12-10(13-8)9-4-2-3-6-11-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSIIEWQORERNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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